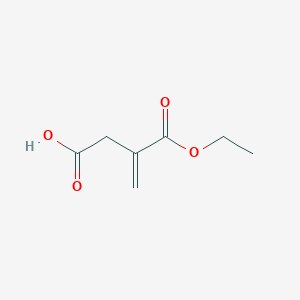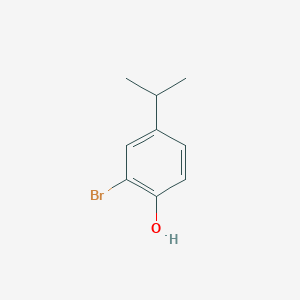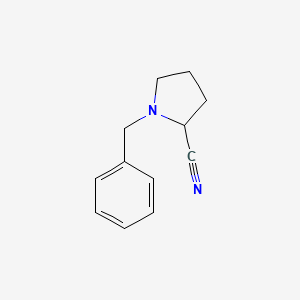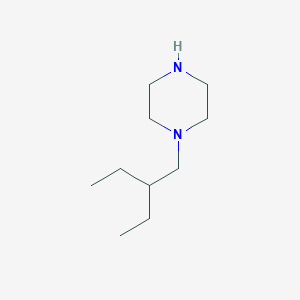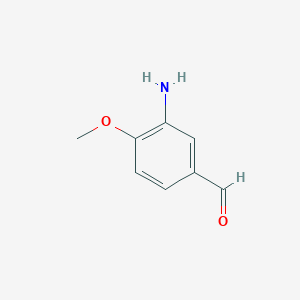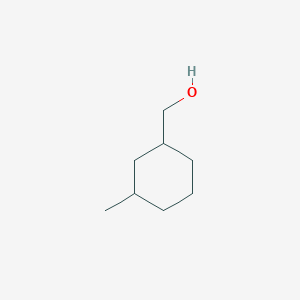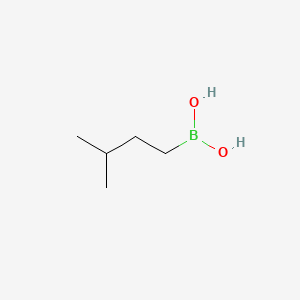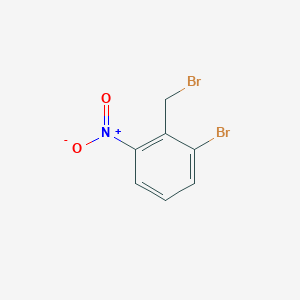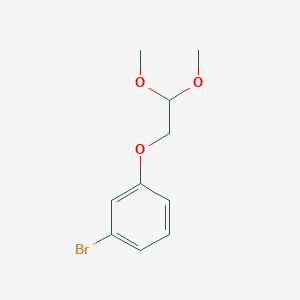
1-Bromo-3-(2,2-dimethoxyethoxy)benceno
Descripción general
Descripción
1-Bromo-3-(2,2-dimethoxyethoxy)benzene is an organic compound with the molecular formula C10H13BrO3 and a molecular weight of 261.11 g/mol . It is a brominated aromatic ether, characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 2,2-dimethoxyethoxy group . This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Aplicaciones Científicas De Investigación
1-Bromo-3-(2,2-dimethoxyethoxy)benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: In the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: As a building block for the synthesis of biologically active compounds and drug candidates.
Chemical Biology: In the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
Mode of Action
Brominated compounds often act through electrophilic aromatic substitution reactions . In these reactions, the bromine atom is substituted onto the benzene ring, which can alter the properties of the molecule and its interactions with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by “1-Bromo-3-(2,2-dimethoxyethoxy)benzene” would depend on its specific targets. Brominated compounds can often affect pathways involving aromatic amino acids, as these compounds can undergo reactions with the benzene rings in these amino acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2,2-dimethoxyethoxy)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 3-(2,2-dimethoxyethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
In industrial settings, the production of 1-Bromo-3-(2,2-dimethoxyethoxy)benzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(2,2-dimethoxyethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Hydrogenated benzene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to a benzene ring.
3-Bromoanisole: A brominated aromatic ether with a methoxy group attached to the benzene ring.
1-Bromo-4-(2,2-dimethoxyethoxy)benzene: A positional isomer with the bromine atom at the para position relative to the 2,2-dimethoxyethoxy group.
Uniqueness
1-Bromo-3-(2,2-dimethoxyethoxy)benzene is unique due to the presence of both a bromine atom and a 2,2-dimethoxyethoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
1-bromo-3-(2,2-dimethoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZQTFFAPPXGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COC1=CC(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569308 | |
| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62810-43-9 | |
| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
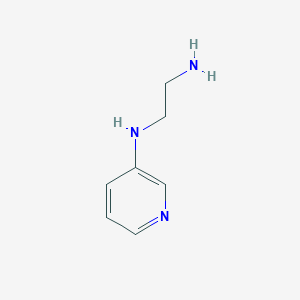
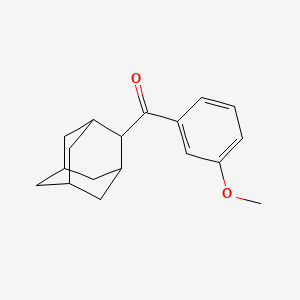
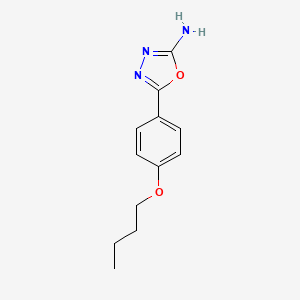
![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)
